1,3-Di(2-pyridyl)benzene
Overview
Description
1,3-Di(2-pyridyl)benzene, also known as dpybH, is a compound that structurally resembles the widely-used ligand terpyridine . It has a molecular formula of C16H12N2 . The average mass is 232.280 Da and the monoisotopic mass is 232.100052 Da .
Synthesis Analysis
A convenient synthetic approach to asymmetrically functionalized 1,3-di(2-pyridyl)benzenes starts from 3-(3-bromophenyl)-1,2,4-triazines using sequential aza-Diels–Alder reactions and Stille cross-coupling .Molecular Structure Analysis
The molecular geometry, ground state, electronic structure, and excited electronic states of the complex, both as a monomer and dimer aggregate in solution, are calculated by density functional theory (DFT) and time-dependent DFT approaches .Chemical Reactions Analysis
1,3-Di(2-pyridyl)benzene undergoes regioselective orthometalation with Pd(OAc)2 on the central aryl ring, giving rise to a dimeric complex in which four acetate units act as bridges between two doubly metalated ligands and each pyridine ligand coordinates to a different metal atom .Physical And Chemical Properties Analysis
The molecular weight of 1,3-Di(2-pyridyl)benzene is 232.28 g/mol . It has a topological polar surface area of 25.8 Ų and a heavy atom count of 18 .Scientific Research Applications
- These complexes are commonly used in monochromatic OLEDs, contributing to efficient light emission .
- Additionally, they are employed in white light diodes (OWLEDs) .
- These properties make them suitable for LEECs, which are devices that combine electrochemical and luminescent functionalities .
- Functionalized 1,3-Di(2-pyridyl)benzenes act as redox-active molecular wires, facilitating charge transfer in electronic devices .
- These compounds contribute to the construction of supramolecular nanowires, which have applications in micro- and nanoelectronics .
Organic Light Emitting Diodes (OLEDs)
Light-Emitting Electrochemical Cells (LEEC)
High-Performance Polymer Solar Cells (PSC)
Redox Molecular Wires
Supramolecular Nanowires
Medicinal Properties
Mechanism of Action
Target of Action
1,3-Di(2-pyridyl)benzene is a ligand that structurally resembles the widely-used ligand terpyridine . It has been found to interact with various metal cations such as Pd(II), Pt(II), Fe(II), Ir(III), and Ru(III) . These metal cations are the primary targets of 1,3-Di(2-pyridyl)benzene.
Mode of Action
The interaction of 1,3-Di(2-pyridyl)benzene with its targets involves the formation of complexes. For instance, metals such as ruthenium (II), osmium (II), and platinum (II) give a terdentate N⁁C⁁N binding mode in which cyclometallation occurs at C2 . On the other hand, ions like iridium (III), rhodium (III), and palladium (II) favor C4 metallation .
Future Directions
The luminescence properties of the complexes of 1,3-Di(2-pyridyl)benzene are being investigated for their potential applications in organic light-emitting device (OLED) technology, including white light emitters exploiting excimer emission . Their potential as cell imaging agents amenable to time-resolved detection procedures on the microsecond timescale has also been demonstrated .
properties
IUPAC Name |
2-(3-pyridin-2-ylphenyl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-10-17-15(8-1)13-6-5-7-14(12-13)16-9-2-4-11-18-16/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLQVVRBSAUVJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461092 | |
Record name | 1,3-di(2-pyridyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di(2-pyridyl)benzene | |
CAS RN |
136538-84-6 | |
Record name | 1,3-di(2-pyridyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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